1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester
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Overview
Description
Des-(N-2-pyridyl-β-alanine ethyl ester) Dabigatran etexilate 5-ethyl carboxylate is a derivative of Dabigatran, an oral thrombin inhibitor used to prevent venous thromboembolism.
Mechanism of Action
Benzoimidazole
Benzoimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. It is a privileged structure in medicinal chemistry and found in many biologically active compounds and pharmaceuticals .
Amino acids and esters
The presence of an amino acid derivative and an ester group could suggest potential bioactivity. Amino acids are fundamental building blocks of proteins and play key roles in cellular functions. Esters are common functional groups in bioactive molecules and pharmaceuticals, and they can be hydrolyzed in biological systems to yield alcohols and carboxylic acids .
Aniline derivatives
Aniline and its derivatives are widely used in the production of dyes, drugs, plastics, and many other chemicals. Some aniline derivatives have been found to exhibit various biological activities .
Biological Activity
1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in anticoagulation and possibly anti-inflammatory pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a molecular formula of C26H33N5O4 and a molecular weight of approximately 479.57 g/mol. The structure includes a benzoimidazole core, an ethyl ester group enhancing solubility, and a hexyloxycarbonylimino moiety that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C26H33N5O4 |
Molecular Weight | 479.57 g/mol |
IUPAC Name | Ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
CAS Number | 1408238-36-7 |
Anticoagulant Activity
Preliminary studies indicate that the compound may exhibit anticoagulant properties, potentially functioning as a thrombin inhibitor similar to Dabigatran, a known anticoagulant . The presence of the benzoimidazole structure is notable as many compounds with this scaffold have demonstrated significant interactions with coagulation factors.
Mechanism of Action:
- Thrombin Inhibition: The compound's structural similarities to established anticoagulants suggest it may inhibit thrombin activity, thereby preventing thrombus formation.
- Interaction Studies: Further research involving techniques like surface plasmon resonance could elucidate binding affinities and mechanisms of action against thrombin and other coagulation proteins.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings related to its structural components:
- Ethyl Ester Group: Enhances solubility and bioavailability, making the compound suitable for pharmaceutical applications.
- Hexyloxycarbonylimino Moiety: This group may influence interaction with biological targets and could be pivotal in enhancing anticoagulant efficacy.
- Benzoimidazole Core: Known for its versatility in medicinal chemistry, modifications to this core can lead to diverse pharmacological profiles .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- Thrombin Inhibition Studies: Similar compounds have been shown to effectively inhibit thrombin in vitro, providing a foundation for further exploration of this compound's potential .
- Anti-inflammatory Activity: Research into benzimidazole derivatives has indicated potential anti-inflammatory properties, which could also apply to this compound pending further investigation .
Properties
CAS No. |
1408238-36-7 |
---|---|
Molecular Formula |
C26H33N5O4 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) |
InChI Key |
VHQNKPIHNBKDDL-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate; 2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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